N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound. This molecule consists of a methoxymethyl group attached to a thiadiazole ring, which in turn is bonded to a tetrahydrobenzothiophene structure, capped with a carboxamide group. Such intricate arrangements make it a subject of interest in various fields, including medicinal chemistry and industrial applications.
Properties
IUPAC Name |
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-18-6-11-14-13(20-16-11)15-12(17)9-7-19-10-5-3-2-4-8(9)10/h7H,2-6H2,1H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEWGWOAVHOUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)NC(=O)C2=CSC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide generally involves multi-step organic reactions. A commonly employed route starts with the preparation of the 1,2,4-thiadiazole derivative. This can be achieved by the cyclization of appropriate hydrazides with thiocarbonyl compounds. The next step often involves the functionalization of the 1,2,4-thiadiazole to introduce the methoxymethyl group.
Following this, the tetrahydrobenzothiophene core is synthesized via hydrogenation of benzothiophene under specific conditions, often using palladium on carbon as a catalyst. The final step typically involves the coupling of the methoxymethyl thiadiazole derivative with the tetrahydrobenzothiophene carboxylic acid to form the desired carboxamide through an amide bond formation reaction, utilizing reagents like EDCI or DCC (carbodiimides) in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound would focus on optimizing each synthetic step to maximize yield and efficiency while minimizing cost and environmental impact. Continuous flow reactors might be employed to streamline the process, and catalysts could be reused to economize the production. Large-scale synthesis also incorporates robust purification techniques such as recrystallization and chromatographic methods.
Chemical Reactions Analysis
Types of Reactions: N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, especially at the carboxamide group, to form amines.
Substitution: The methoxymethyl group offers sites for nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Common reagents for oxidation include potassium permanganate or ozone. Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can reduce specific parts of the molecule. Substitution reactions may use halogenating agents for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products:Oxidation: Products might include sulfoxides or sulfones.
Reduction: Major products can be amines or reduced thiadiazole derivatives.
Substitution: Depending on the substituent introduced, products can vary widely but typically involve functionalized versions of the original compound.
Scientific Research Applications
N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide finds applications in several research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for binding studies.
Medicine: Explored for possible therapeutic applications, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the manufacture of specialty chemicals or as a catalyst precursor.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For medicinal purposes, it may inhibit enzymes by binding to active sites, thereby disrupting normal metabolic processes. Molecular targets could include various proteins or receptors, and pathways involved might be those related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar compounds to N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
N-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with an oxadiazole ring instead of a thiadiazole.
N-[3-(methoxymethyl)-1,2,4-triazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Incorporates a triazole ring, showing different reactivity and biological properties.
This compound stands out due to its unique thiadiazole ring, which imparts specific electronic properties and reactivity profiles compared to its analogs, making it a versatile molecule in synthetic and applied chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
